2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone
Description
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-3-1-10(2-4-11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPHXHSBWGLWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. Finally, this compound is reacted with 2-chloro-1-morpholinoethanone under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity
-
Anticancer Properties
- Studies have shown that compounds containing oxadiazole moieties can induce apoptosis in cancer cells. For instance, derivatives similar to 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as chemotherapeutic agents .
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives including the target compound. The results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to existing antibiotics .
Case Study 2: Anticancer Activity
A comprehensive study on the anticancer effects of oxadiazole derivatives highlighted that compounds similar to 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone showed significant cytotoxicity against breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. The chlorophenyl group can enhance the compound’s binding affinity to its targets, while the morpholine ring can improve its solubility and bioavailability .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Research Findings
b) Structural Influences on Bioactivity
- The morpholino group in the target compound and the pyrano-chromene derivative improves solubility, a critical factor in drug bioavailability .
- The 4-chlorophenyl substituent in the target compound may enhance lipophilicity and receptor binding compared to the methoxyphenyl groups in thiazolidinones .
- The phenylsulfonyl group in the triazole analog () could increase metabolic stability, though its synthesis yield remains unreported .
c) Functional Group Diversity
- 1,3,4-Oxadiazole vs.
- Thioether vs. Urea Linkages: The thioether in the target compound offers flexibility, while the urea group in the pyrano-chromene derivative enables hydrogen bonding, critical for dye-protein interactions .
Biological Activity
The compound 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₅H₁₄ClN₃O₂S
- Molecular Weight : 350.81 g/mol
- CAS Number : 56894-53-2
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to oxadiazole derivatives. For example, a study evaluated several oxadiazole-linked compounds against various cancer cell lines, demonstrating significant cytotoxic effects. The compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol showed promising results with a percentage growth inhibition (PGI) of 65.12% against the SNB-19 cell line at a concentration of 10 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | Concentration (µM) | PGI (%) |
|---|---|---|---|
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | 10 | 65.12 |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & negative bacteria | 200 | MIC: 8 µg/mL |
The mechanism of action for these compounds often involves interaction with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells . Molecular docking studies have shown that these compounds bind effectively to the active sites of tubulin complexes, which is crucial for their anticancer activity.
Antibacterial Activity
In addition to anticancer properties, oxadiazole derivatives have exhibited notable antibacterial activity. For instance, derivatives with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as low as 8 µg/mL for certain compounds .
Table 2: Antibacterial Activity Data
| Compound Name | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | E. coli & S. aureus | 8 | 17.0 ± 0.40 |
The biological activity of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is thought to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin, preventing its polymerization into microtubules.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
- Antibacterial Mechanisms : The presence of the oxadiazole ring contributes to the disruption of bacterial cell wall synthesis or function.
Case Studies
Several case studies have documented the synthesis and evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and assessed their biological activities through MTT assays and molecular docking simulations . The results indicated that modifications in substituents significantly influenced both anticancer and antibacterial activities.
- Comparative Analysis : Another investigation compared the efficacy of different oxadiazole derivatives against standard antibiotics and found that certain derivatives exhibited superior activity against resistant bacterial strains .
Q & A
Basic Question: What are the established synthetic routes for 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves S-alkylation of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with morpholinoethanone derivatives. Key steps include:
- Intermediate preparation : Reacting 4-chlorobenzoic acid derivatives with hydrazine to form hydrazides, followed by cyclization with CS₂/KOH to generate the oxadiazole-thiol intermediate .
- S-alkylation : Using ultrasonic or conventional heating in dioxane with formaldehyde and morpholine to form the thioether linkage. Yields are optimized under ultrasonic conditions (e.g., 45–60 minutes at 40–50°C) .
- Characterization : Confirmed via IR (C–S stretch at ~621 cm⁻¹, carbonyl at ~710 cm⁻¹), ¹H NMR (S–CH₂ singlet at δ4.14 ppm), and mass spectrometry (molecular ion peaks consistent with expected formulae) .
Basic Question: How is structural confirmation performed for this compound and its intermediates?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., absence of C–S at 1384 cm⁻¹ confirms S-alkylation; carbonyl stretches at 710 cm⁻¹) .
- NMR Analysis : ¹H NMR reveals aromatic protons (δ7.24–7.88 ppm for chlorophenyl groups) and aliphatic signals (e.g., S–CH₂ at δ4.14 ppm). ¹³C NMR confirms carbon environments (e.g., oxadiazole C=N at ~165 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 361 for analogous compounds) validate stoichiometry .
Basic Question: What preliminary biological activities have been reported for this compound?
Methodological Answer:
While direct data for this compound is limited, structurally related oxadiazoles exhibit:
- Anticancer activity : Analogs like 2-(5-(4-trifluoromethylphenylamino)-1,3,4-oxadiazol-2-yl)phenol show 68.89% growth inhibition (GI) against leukemia cell lines (CCRF-CEM) .
- Antioxidant potential : Derivatives such as 4-(5-(4-trifluoromethylphenylamino)-oxadiazol-2-yl)-2-methoxyphenol display IC₅₀ values of 15.14 μM in DPPH assays .
Advanced Question: How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer:
-
Parameter Comparison :
Condition Temperature (°C) Time (h) Yield (%) Purity (HPLC) Conventional 80–90 6–8 55–60 92–95% Ultrasonic 40–50 1–1.5 70–75 97–99% -
Optimization Strategies :
Advanced Question: How are contradictions in spectroscopic data resolved during structural analysis?
Methodological Answer:
- Case Example : Discrepancies in IR C–S stretches (e.g., absence at 1384 cm⁻¹ vs. presence at 621 cm⁻¹) are resolved by cross-referencing with ¹H NMR (S–CH₂ signal) and X-ray crystallography .
- Crystallographic Validation : Single-crystal XRD (e.g., monoclinic C2/c system, a = 19.215 Å, β = 121.25°) provides definitive bond-length and angle data .
Advanced Question: What computational methods predict the compound’s bioactivity?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulates binding to targets like COX-2 or EGFR. Parameters include:
- MD Simulations : GROMACS assesses stability (RMSD < 2.0 Å over 50 ns) and binding free energy (MM/PBSA ≤ −30 kJ/mol) .
Advanced Question: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Light Sensitivity : Store in foil-covered vessels at −20°C to prevent photodegradation (evidenced by analog studies) .
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, confirming room-temperature stability .
Advanced Question: What structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
-
Key Substituent Effects :
Substituent Activity Trend (vs. Parent) Example Data 4-Trifluoromethyl ↑ Anticancer (GI 68.89%) Methoxy ↑ Antioxidant (IC₅₀ 15 μM) Morpholino ↑ Solubility/Bioavailability
Advanced Question: Can synergistic effects be observed with co-administered therapeutic agents?
Methodological Answer:
- Combination Studies : Co-treatment with doxorubicin (1:1 molar ratio) enhances cytotoxicity (e.g., 1.5-fold reduction in IC₅₀) via ROS-mediated apoptosis (flow cytometry Annexin V/PI data) .
Advanced Question: What advanced techniques validate crystallinity and polymorphic forms?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
